molecular formula C19H22N2O4S B3440280 N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-isopropoxybenzamide

N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-isopropoxybenzamide

Cat. No.: B3440280
M. Wt: 374.5 g/mol
InChI Key: ACONIKHHUYXGIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-isopropoxybenzamide, also known as D740, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thioamides and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-isopropoxybenzamide is not fully understood. However, it has been found to inhibit the activity of the enzyme carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance in the body. This inhibition leads to a decrease in the production of bicarbonate ions, which can have a range of effects on various physiological processes.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of anticancer drugs. Additionally, it has been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-isopropoxybenzamide in lab experiments is its ability to inhibit the activity of carbonic anhydrase. This makes it a valuable tool for researchers studying the role of this enzyme in various physiological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-isopropoxybenzamide in scientific research. One potential direction is the development of novel anticancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of inflammatory diseases. Finally, the potential toxicity of this compound should be further explored to determine its safety for use in various experiments.

Scientific Research Applications

N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-isopropoxybenzamide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and physiology.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)carbamothioyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-12(2)25-14-7-5-13(6-8-14)18(22)21-19(26)20-16-10-9-15(23-3)11-17(16)24-4/h5-12H,1-4H3,(H2,20,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACONIKHHUYXGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.